2-Chloro-N-[(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)methyl]acetamide
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Overview
Description
2-Chloro-N-[(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)methyl]acetamide is a chemical compound that features a chloroacetamide group linked to a cyclopropyl-methyl-oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)methyl]acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Chloroacetamide Group: The final step involves the reaction of the oxazole derivative with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the oxazole ring or the cyclopropyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Formation of oxidized or reduced derivatives, potentially altering the functional groups.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-[(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)methyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring and chloroacetamide group can participate in various interactions, including hydrogen bonding and covalent modification of target proteins.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)methyl]acetamide: can be compared with other chloroacetamide derivatives and oxazole-containing compounds.
Similar Compounds: 2-Chloro-N-cyclopropylacetamide, 2-Chloro-N-(5-methyl-1,3-oxazol-4-yl)acetamide.
Uniqueness
- The presence of both the cyclopropyl group and the oxazole ring in this compound provides unique steric and electronic properties, potentially leading to distinct reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-chloro-N-[(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-6-8(5-12-9(14)4-11)13-10(15-6)7-2-3-7/h7H,2-5H2,1H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDAJBRABVGIBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2CC2)CNC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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